Dibenzo(A,L)naphthacene

Descripción general

Descripción

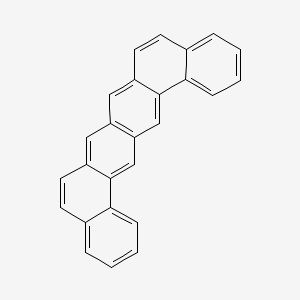

Dibenzo(A,L)naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C26H16. It is composed of fused benzene rings, forming a large, planar structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(A,L)naphthacene typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale cyclodehydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.

Análisis De Reacciones Químicas

Types of Reactions

Dibenzo(A,L)naphthacene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or other oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or other reducing agents, resulting in the formation of partially hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid. These reactions are usually carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonating agents are used in substitution reactions. These reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Partially hydrogenated derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Methods of Dibenzo(A,L)naphthacene

| Method | Description |

|---|---|

| Cyclodehydrogenation | High-temperature cyclization of PAHs |

| Catalytic Methods | Use of strong acids/bases as catalysts |

| Industrial Production | Optimized reactors for high yield |

Chemistry

In chemistry, this compound serves as a model compound for studying the properties and reactions of PAHs. Its planar structure allows for detailed investigations into aromaticity and electronic properties. The compound's interactions with various molecular targets also provide insights into reaction mechanisms.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, particularly in anticancer research. Studies have shown that these compounds can intercalate between DNA bases, influencing replication and transcription processes.

Case Study: Anticancer Properties

In a study published in Carcinogenesis, researchers examined the effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer types, suggesting their potential as therapeutic agents .

Industry

This compound is utilized in the development of organic semiconductors and electronic devices due to its stable electronic properties. Its application extends to:

- Organic Light-Emitting Diodes (OLEDs) : The compound's luminescent properties make it suitable for use in OLED technology.

- Solar Cells : Its conductive nature enhances performance in organic photovoltaic devices.

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Organic Semiconductors | Used for developing advanced electronic materials |

| OLEDs | Enhances luminescent efficiency |

| Solar Cells | Improves conductivity and performance |

Mecanismo De Acción

The mechanism of action of Dibenzo(A,L)naphthacene involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its electronic properties enable it to participate in redox reactions, influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Zethrene (Dibenzo(de,mn)naphthacene): Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.

Dibenzo(fg,op)naphthacenes: Compounds with similar core structures but different substituents, leading to variations in their physical and chemical properties.

Uniqueness

Dibenzo(A,L)naphthacene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring stable and conductive materials.

Actividad Biológica

Dibenzo(A,L)naphthacene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention for its potential biological activities, particularly in the fields of oncology and toxicology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its complex aromatic structure, which contributes to its chemical reactivity and biological interactions. As a member of the PAH family, it shares properties with other compounds known for their carcinogenic potential. Research indicates that derivatives of this compound exhibit various biological activities, including anticancer effects and phototoxicity.

The biological activity of this compound is primarily mediated through its interaction with cellular targets:

- Molecular Targets : The compound interacts with enzymes and receptors, modulating their activities. This interaction can influence various signaling pathways related to cell growth and apoptosis, potentially leading to anticancer effects.

- Phototoxicity : Upon exposure to UV light, this compound may undergo structural modifications that enhance its toxicity. Studies have classified it among compounds predicted to exhibit significant phototoxicity, which is crucial for understanding its environmental impact and safety profile .

Anticancer Properties

Several studies have explored the anticancer potential of this compound and its derivatives:

- In Vitro Studies : Research has shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation .

- In Vivo Studies : Animal models have demonstrated that specific derivatives can inhibit tumor growth significantly. For example, a derivative was found to reduce tumor volume by over 60% compared to standard treatments like doxorubicin .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of this compound derivatives against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain compounds exhibited promising anti-proliferative activity with IC50 values ranging from 6.36 µM to 13.05 µM across different cell types .

Case Study 2: Phototoxicity Assessment

Another investigation focused on the phototoxic effects of this compound in aquatic organisms. The study classified it as highly phototoxic based on exposure experiments with Daphnia magna, highlighting the environmental implications of PAHs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

hexacyclo[12.12.0.03,12.04,9.016,25.019,24]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-21-14-20-12-10-18-6-2-4-8-24(18)26(20)16-22(21)15-25(19)23/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWOVGJEUTZUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177119 | |

| Record name | Dibenzo(a,l)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226-86-8 | |

| Record name | Dibenzo(a,l)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(a,l)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.